molecular formula C20H21N3O3S2 B3000780 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 851080-48-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3000780
CAS No.: 851080-48-3
M. Wt: 415.53
InChI Key: YMHSTXKMQOYHHR-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4,7-dimethylbenzo[d]thiazole moiety linked to a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group. The compound’s structure combines a thiazole ring (common in bioactive molecules) with a sulfonamide group, which is frequently utilized in drug design for its polarity and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-20(27-18)22-19(24)15-7-9-16(10-8-15)28(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSTXKMQOYHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Benzamide-Thiazole Derivatives

Several compounds reported in the literature share structural motifs with the target molecule, particularly benzamide-thiazole hybrids. Key examples from include:

  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
  • 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
  • N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)

Key Differences :

Thiazole Substituents: The target compound features a 4,7-dimethylbenzo[d]thiazole group, whereas analogs like 4d–4g incorporate pyridin-3-yl-substituted thiazoles. The benzo[d]thiazole in the target may enhance aromatic stacking interactions compared to pyridinyl-thiazoles. The pyrrolidine sulfonyl group in the target contrasts with morpholine, piperazine, or dimethylamino substituents in analogs (e.g., 4d, 4e).

Sulfonyl Group Positioning :

  • The target’s sulfonyl group is directly attached to the benzamide’s para-position, similar to compounds in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3]). However, the target’s pyrrolidine substituent differs from ’s halophenyl or phenyl sulfonyl groups, which influence electronic effects (e.g., electron-withdrawing vs. electron-donating) .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable in the provided evidence, comparisons can be inferred from analogs:

Property Target Compound Analog 4d () Compound 7 ()
Core Structure Benzamide-benzo[d]thiazole Benzamide-pyridinyl-thiazole Triazole-thione with phenylsulfonyl
Key Substituent 4-(Pyrrolidin-1-ylsulfonyl) 5-(Morpholinomethyl) 4-(4-Chlorophenylsulfonyl)
Melting Point Not reported 215–217°C (yellow solid) 182–184°C (white solid)
Spectral Data Expected IR: νC=O ~1660–1680 cm⁻¹ 1H NMR: δ 8.21 (s, 1H, pyridine) IR: νC=S ~1247–1255 cm⁻¹
Bioactivity (Inferred) Potential kinase inhibition (thiazole) Anticandidal activity (reported in class) Antifungal activity (triazole-thiones)

Notes:

  • IR Spectroscopy : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in (1663–1682 cm⁻¹), but absence of C=S bands distinguishes it from triazole-thiones .
  • Solubility : The pyrrolidine sulfonyl group may enhance aqueous solubility compared to morpholine/piperazine analogs due to its compact cyclic amine .

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